5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide (H2O2) and tungstate ions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: N-hydroxy lactams.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes. For example, it may interact with calpain, leading to the cleavage of CDK5 natural precursor p35 and the formation of a stable CDK5/p25 complex, which results in the hyperphosphorylation of tau .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with diverse biological activities.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar chemical properties and applications.
Uniqueness
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on targeted biological pathways .
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIWQHKPWUZNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718811 | |
Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-33-7 | |
Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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